2-Oxoethyl 4-nitrobenzoate
Overview
Description
2-Oxoethyl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a benzene ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with ethyl oxalate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has been shown to enhance the efficiency of the esterification process .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2-aminoethyl 4-nitrobenzoate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and ethylene glycol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 2-Aminoethyl 4-nitrobenzoate.
Substitution: Various substituted nitrobenzoates.
Hydrolysis: 4-Nitrobenzoic acid and ethylene glycol.
Scientific Research Applications
2-Oxoethyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxoethyl 4-nitrobenzoate involves its reactivity as an ester and nitro compound. The ester group can undergo hydrolysis, releasing 4-nitrobenzoic acid, which can further participate in various biochemical pathways. The nitro group can be reduced to an amino group, which can interact with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
- 2-Amino-2-oxoethyl 4-bromobenzoate
- 2-Amino-2-oxoethyl 4-aminobenzoate monohydrate
- 2-(4-Nitrophenyl)-2-oxoethyl benzoate
Comparison: 2-Oxoethyl 4-nitrobenzoate is unique due to the presence of both an ester and a nitro group, which imparts distinct reactivity. Compared to 2-amino-2-oxoethyl 4-bromobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate, the nitro group in this compound makes it more reactive towards reduction and substitution reactions. Additionally, the ester group allows for hydrolysis, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
2-oxoethyl 4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-5-6-15-9(12)7-1-3-8(4-2-7)10(13)14/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZORBQWATWVPKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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